
C-Reactive Protein (CRP) 77-82 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-Reactive Protein (CRP) 77-82 acetate is a fragment of the C-Reactive Protein, specifically the 77-82 amino acid sequence. C-Reactive Protein is a well-known marker of inflammation and is associated with cardiovascular risk. It is an annular, pentameric protein found in blood plasma, and its circulating concentrations rise in response to inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C-Reactive Protein (CRP) 77-82 acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
C-Reactive Protein (CRP) 77-82 acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .
Aplicaciones Científicas De Investigación
C-Reactive Protein (CRP) 77-82 acetate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying protein folding and interactions.
Biology: Investigated for its role in inflammation and immune response.
Medicine: Explored as a potential biomarker for cardiovascular diseases and other inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mecanismo De Acción
C-Reactive Protein (CRP) 77-82 acetate exerts its effects through its interaction with specific molecular targets and pathways. The primary mechanism involves binding to phosphocholine on the surface of dead or dying cells and some types of bacteria. This binding activates the complement system, leading to the clearance of these cells and pathogens. Additionally, the dissociation of pentameric CRP into monomeric CRP enhances its pro-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
Serum Amyloid P Component (SAP): Another member of the pentraxin family, involved in amyloidosis.
Pentraxin 3 (PTX3): A long pentraxin involved in innate immunity.
Neuronal Pentraxin (NPTX): Involved in synaptic plasticity and neuroprotection.
Uniqueness
C-Reactive Protein (CRP) 77-82 acetate is unique due to its specific amino acid sequence and its role as a fragment of the larger C-Reactive Protein. This fragment retains the ability to bind phosphocholine and activate the complement system, making it a valuable tool for studying inflammation and immune response .
Propiedades
Fórmula molecular |
C25H44N6O12 |
|---|---|
Peso molecular |
620.6 g/mol |
Nombre IUPAC |
acetic acid;(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C23H40N6O10.C2H4O2/c1-5-12(4)19(23(38)39)29-20(35)13(6-7-17(33)34)28-21(36)14(10-30)27-16(32)9-25-15(31)8-26-22(37)18(24)11(2)3;1-2(3)4/h11-14,18-19,30H,5-10,24H2,1-4H3,(H,25,31)(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39);1H3,(H,3,4)/t12-,13-,14-,18-,19-;/m0./s1 |
Clave InChI |
SXSHPJRXGKYMAL-XBJUJGLBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N.CC(=O)O |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(C(C)C)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19S)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14771559.png)
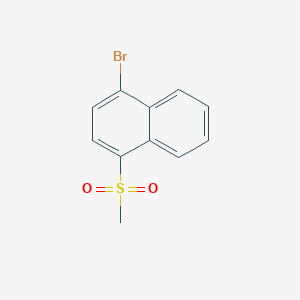

![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
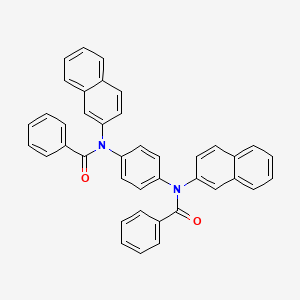
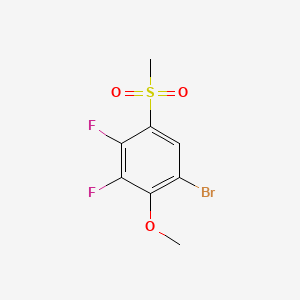
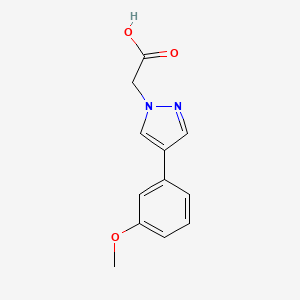

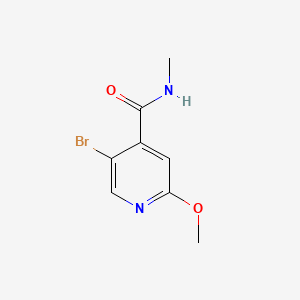
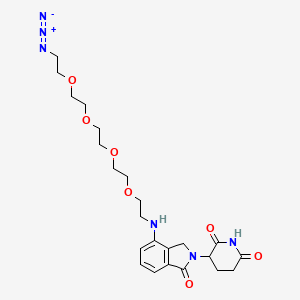
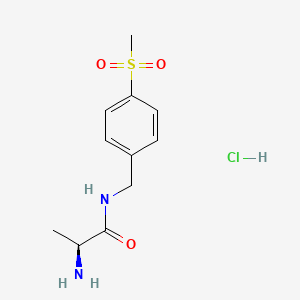
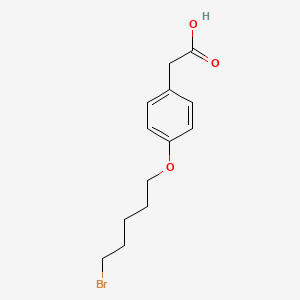
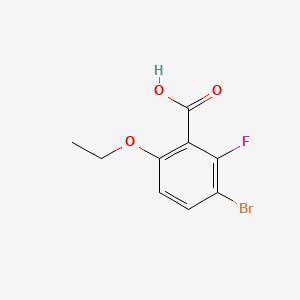
![2-(2-oxo-1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-indol-3-yl)acetyl chloride](/img/structure/B14771650.png)
